4-(Trifluoromethyl)phenylhydrazine

Description

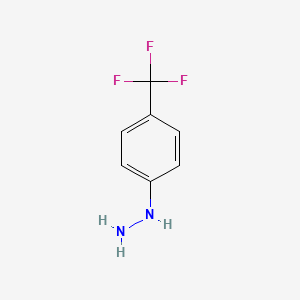

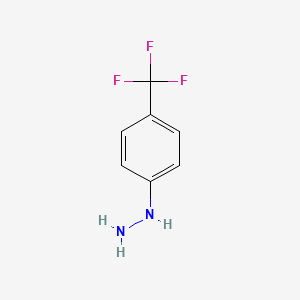

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNLGTYGKCMLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190277 | |

| Record name | 4-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-90-1 | |

| Record name | 4-Trifluoromethylphenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine (CAS 368-90-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylhydrazine, a crucial intermediate in organic synthesis with significant applications in medicinal chemistry, agrochemicals, and materials science. This document details its chemical and physical properties, synthesis and characterization protocols, key applications, and essential safety information.

Chemical Properties and Identifiers

This compound, also known as 4-hydrazinobenzotrifluoride, is a fluorinated organic compound recognized for its utility as a building block in the synthesis of complex molecules.[1][2] The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's properties, often enhancing the lipophilicity and metabolic stability of its derivatives, which is a highly desirable trait in drug discovery.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 368-90-1 |

| Molecular Formula | C₇H₇F₃N₂[2] |

| Molecular Weight | 176.14 g/mol [2] |

| IUPAC Name | [4-(Trifluoromethyl)phenyl]hydrazine |

| Synonyms | 1-(4-Trifluoromethylphenyl)hydrazine, p-Trifluoromethylphenylhydrazine, 4-Hydrazinobenzotrifluoride[2] |

| InChI Key | DBNLGTYGKCMLLR-UHFFFAOYSA-N |

| SMILES String | NNc1ccc(cc1)C(F)(F)F |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Yellow to brownish powder[1] |

| Melting Point | 63-65 °C (lit.)[1] |

| Boiling Point | 118-122 °C at 17 mmHg (lit.)[1] |

| Solubility | Insoluble in water[1] |

| Storage Temperature | 2-8°C |

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process starting from 4-(trifluoromethyl)aniline. This process includes a diazotization reaction followed by a reduction of the resulting diazonium salt. Industrial production methods have been developed to perform these steps in a "one-pot" or continuous flow manner to improve efficiency and safety.[4]

Caption: General synthesis workflow for this compound.

Experimental Protocols

Experimental Protocol 1: Synthesis of this compound

-

Objective: To synthesize this compound from 4-(trifluoromethyl)aniline.

-

Methodology:

-

Diazotization: Dissolve 4-(trifluoromethyl)aniline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt intermediate.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0°C. Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10°C.

-

Isolation: After the addition is complete, allow the reaction mixture to stir for several hours at room temperature. The resulting precipitate, the hydrochloride salt of the product, is collected by vacuum filtration.

-

Neutralization: Suspend the filtered solid in water and add a base (e.g., sodium hydroxide solution) until the solution is alkaline (pH > 8) to liberate the free hydrazine base.

-

Extraction and Purification: Extract the free base with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Experimental Protocol 2: Product Characterization

-

Objective: To confirm the identity and purity of the synthesized this compound.

-

Methodology: The structure and purity of the final product should be confirmed using standard analytical techniques.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid sample using a KBr pellet or as a thin film. Look for characteristic absorption bands corresponding to N-H stretches (around 3300 cm⁻¹), aromatic C-H stretches, and C-F stretches (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight and confirm the molecular formula by observing the parent ion peak.

-

Caption: Post-synthesis workflow for product purification and characterization.

Applications in Research and Development

This compound is a versatile reagent with broad applications.

-

Medicinal Chemistry and Drug Discovery: This compound is a valuable building block for synthesizing pharmacologically active molecules.[3] The trifluoromethyl group is a key feature in many FDA-approved drugs, such as fluoxetine and sorafenib, as it can improve metabolic stability and binding affinity.[5] Derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.[3] Its hydrazine functionality allows for the creation of diverse hydrazone derivatives, which are important pharmacophores in medicinal chemistry.[6]

Caption: Logical workflow for drug discovery using the target compound.

-

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds and dyestuffs.[1] For example, it is used in the synthesis of 2-iodo-9-trifluoromethyl-paullone.[7]

-

Materials Science: The compound has been used as a fluorine-containing, phenylhydrazine-based reductant in the one-step reduction and functionalization of graphene oxide, demonstrating its utility in the development of advanced materials.[1]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. It is classified as an irritant and should be handled in a well-ventilated area or chemical fume hood.[8][9]

Table 3: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[8] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[8] |

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a dust mask (e.g., N95).[10] |

| Handling | Avoid breathing dust.[10] Wash hands thoroughly after handling. Use only in a well-ventilated area.[8] |

| Storage | Store in a tightly closed container in a cool, dry place.[10] Recommended storage temperature is 2-8°C. Store in an area designated for combustible solids (Storage Class 11). |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10] |

| First Aid (Skin) | Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8] |

| First Aid (Inhalation) | Remove victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8][11] |

Conclusion

This compound (CAS 368-90-1) is a cornerstone synthetic intermediate with significant value for researchers in drug development, organic synthesis, and materials science. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for creating novel molecules with enhanced biological and material characteristics. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.

References

- 1. This compound | 368-90-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 96 368-90-1 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt. The information is compiled from various scientific sources and is intended to be a valuable resource for laboratory work, chemical synthesis, and pharmaceutical development.

Core Physical Properties

This compound is a fluorinated aromatic hydrazine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its physical properties are fundamental to its handling, storage, and reactivity. The data presented below has been aggregated from multiple chemical suppliers and databases.

This compound (Free Base)

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol |

| Appearance | Yellow to brownish powder |

| Melting Point | 63-65 °C |

| Boiling Point | 118-122 °C at 17 mmHg |

| Solubility | Insoluble in water |

| Storage Temperature | 2-8 °C |

This compound Hydrochloride (Salt)

The hydrochloride salt of this compound exhibits different physical properties, most notably its higher melting point and improved solubility in aqueous solutions.

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.60 g/mol |

| Appearance | White to cream or light yellow flakes or powder |

| Melting Point | Approximately 200 °C (may decompose) |

| Solubility | Good solubility in water |

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[1]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[3][4]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3][4]

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] It is important to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Solubility Determination

Solubility provides insights into the polarity and potential reactivity of a compound.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[6]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[6]

-

Observation: After each addition, the mixture is vigorously agitated. The compound is classified as soluble if it completely dissolves. If the compound does not dissolve, it is considered insoluble in that solvent.[7]

-

Systematic Testing: A systematic approach is often employed, starting with water, followed by dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) to assess for acidic or basic functional groups.[8]

Spectroscopic and Structural Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons (-NHNH₂). The aromatic protons will likely appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of these protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydrazine group. The hydrazine protons are exchangeable and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will also be affected by the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the region of 3200-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the region of 1100-1300 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the hydrazine group and cleavage of the trifluoromethyl group.

Crystal Structure

As of the latest search, no publicly available crystal structure data for this compound or its hydrochloride salt has been found. The determination of the crystal structure through X-ray crystallography would provide definitive information on its solid-state conformation, bond lengths, and intermolecular interactions. For related phenylhydrazine compounds, crystal structures have been determined and often reveal details about hydrogen bonding networks involving the hydrazine moiety.[10]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.

Caption: Workflow for the physicochemical characterization of a compound.

Relationship between Free Base and Hydrochloride Salt

This diagram illustrates the simple acid-base relationship between this compound and its hydrochloride salt.

Caption: Acid-base relationship of the free base and its salt.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. byjus.com [byjus.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. The crystal structure of phenyl hydrazine, C6H5 · NH · NH2 | Semantic Scholar [semanticscholar.org]

Technical Guide: Physicochemical Properties and Synthetic Applications of 4-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)phenylhydrazine, specifically its melting and boiling points. It details generalized experimental protocols for determining these crucial parameters. Furthermore, this document outlines a significant synthetic application of this reagent in the well-established Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical compounds. The guide includes a detailed experimental workflow and a corresponding logical diagram to facilitate a deeper understanding of the synthetic process.

Core Physicochemical Data

This compound is a yellow to brownish powder that serves as a vital intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, to the molecules synthesized from it.

The established melting and boiling points for this compound are summarized in the table below. These values are critical for its identification, purification, and handling in a laboratory setting.

| Property | Value | Conditions |

| Melting Point | 63-65 °C | (lit.)[1][3][4] |

| Boiling Point | 118-122 °C | at 17 mmHg (lit.)[1][3][4] |

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small quantity of dry this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Melt-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.

-

Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the average value reported.

Boiling Point Determination (Distillation Method at Reduced Pressure)

The boiling point of this compound is reported at a reduced pressure (17 mmHg) to prevent potential decomposition at its higher atmospheric boiling point.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 17 mmHg).

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Equilibrium: It is crucial to ensure that the temperature remains constant during the distillation to confirm that a true boiling point has been reached.

Synthetic Application: Fischer Indole Synthesis

This compound is a key reactant in the Fischer indole synthesis, a powerful method for creating the indole nucleus, which is a prevalent scaffold in many biologically active compounds.[5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[5][6]

Detailed Experimental Workflow

The following workflow describes the synthesis of an indole derivative using this compound and a generic ketone.

-

Phenylhydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected ketone (1.0-1.2 equivalents) in a suitable solvent, such as ethanol or glacial acetic acid.[8]

-

Stir the mixture at room temperature or with gentle heating (e.g., 80°C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[8]

-

-

Acid-Catalyzed Cyclization:

-

Once the phenylhydrazone formation is complete, introduce an acid catalyst. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[5]

-

Heat the reaction mixture, often to reflux, to facilitate the[9][9]-sigmatropic rearrangement and subsequent cyclization. Reaction times can vary from minutes to several hours.[5][8]

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).[8]

-

Extract the indole product into an organic solvent (e.g., ethyl acetate, dichloromethane).[8]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the final indole derivative.[8]

-

Logical Workflow Diagram

Caption: Workflow for the Fischer Indole Synthesis.

Conclusion

This compound is a valuable building block in organic synthesis, characterized by well-defined melting and boiling points. The standard protocols for determining these physical properties are essential for quality control and experimental design. Its application in the Fischer indole synthesis highlights its importance in constructing complex heterocyclic molecules relevant to the pharmaceutical and agrochemical industries. The provided workflow and diagram offer a clear and structured guide for researchers employing this versatile reagent.

References

- 1. This compound CAS#: 368-90-1 [m.chemicalbook.com]

- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound 96 368-90-1 [sigmaaldrich.com]

- 4. 4-(三氟甲基)苯肼 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 8. benchchem.com [benchchem.com]

- 9. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and key reactions of 4-(Trifluoromethyl)phenylhydrazine. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.

Core Molecular Data

The fundamental molecular properties of this compound and its commonly used hydrochloride salt are summarized below. The free base is a solid at room temperature.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₇F₃N₂[1][2] | C₇H₈ClF₃N₂[3] |

| Molecular Weight | 176.14 g/mol [1][2] | 212.60 g/mol [3][4] |

| CAS Number | 368-90-1[1] | 2923-56-0[3][4] |

| Appearance | Not specified | Light brown powder[4] |

| Melting Point | 63-65 °C | Not specified |

| Boiling Point | 118-122 °C at 17 mmHg | Not specified |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from established methods.[3] The synthesis is a two-step process involving the diazotization of 4-(trifluoromethyl)aniline followed by a reduction reaction.

Step 1: Diazotization of 4-(Trifluoromethyl)aniline

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

While stirring, slowly add 4-(trifluoromethyl)aniline. A significant amount of white solid will form.

-

Cool the mixture to a temperature between -5 °C and 15 °C using an appropriate cooling bath.

-

Once the temperature is stabilized at -5 °C, begin the dropwise addition of a sodium nitrite solution, ensuring the temperature is maintained between -5 °C and 15 °C.

-

After the addition is complete, adjust the pH of the diazotization reaction solution to 5-7 by the dropwise addition of a 10-12% sodium carbonate solution.

Step 2: Reduction to this compound Hydrochloride

-

In a separate reaction vessel, prepare a sodium sulfite solution and cool it to between 0 °C and 20 °C with stirring.

-

Slowly add the diazonium salt solution prepared in Step 1 to the cooled sodium sulfite solution. The temperature should be maintained between 0 °C and 25 °C.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 to 3 hours.

-

Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1 to 4 hours.

-

Cool the reactant mixture to a temperature between 0 °C and 20 °C. A solid precipitate will form.

-

Collect the solid product by filtration and dry it to obtain this compound hydrochloride. The reported yield for this procedure is greater than 75%, with a purity of 97-99% as determined by HPLC.[3]

Liberation of the Free Base

To obtain the free base, this compound, from its hydrochloride salt:

-

Dissolve the hydrochloride salt in water.

-

Add a suitable base, such as a 25% sodium hydroxide solution, until the solution is alkaline.

-

The free base will separate and can be extracted with an organic solvent (e.g., benzene or diethyl ether).

-

The organic extracts are combined, dried over a suitable drying agent (e.g., solid sodium hydroxide or anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield this compound.

Synthetic Workflow

The synthesis of this compound hydrochloride can be visualized as a sequential two-step chemical transformation.

Caption: Synthesis workflow for this compound Hydrochloride.

Key Reactions: The Fischer Indole Synthesis

A primary application of this compound in synthetic chemistry is its use in the Fischer indole synthesis. This reaction produces an indole, a privileged heterocyclic motif in medicinal chemistry, from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.

The generalized mechanism for the Fischer indole synthesis is as follows:

-

Hydrazone Formation: The reaction commences with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate.

-

[1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement occurs, which is the key bond-forming step, leading to a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent loss of ammonia to yield the final aromatic indole product.

Caption: Generalized mechanism of the Fischer Indole Synthesis.

References

- 1. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylhydrazine, a key building block in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthetic protocols, and its application in the development of bioactive compounds, particularly as a precursor to kinase inhibitors.

Chemical Structure and Identification

This compound is an aromatic hydrazine derivative characterized by a trifluoromethyl group at the para position of the benzene ring. This electron-withdrawing group significantly influences the compound's reactivity and the properties of its derivatives.

Structure:

SMILES String: NNc1ccc(cc1)C(F)(F)F[1] or C1=CC(=CC=C1C(F)(F)F)NN[2]

Key Identifiers:

| Identifier | Value |

| CAS Number | 368-90-1[1][2] |

| Molecular Formula | C₇H₇F₃N₂[2] |

| Molecular Weight | 176.14 g/mol [1] |

| InChI Key | DBNLGTYGKCMLLR-UHFFFAOYSA-N[1][2] |

Physicochemical and Safety Data

The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. The trifluoromethyl group imparts increased lipophilicity, which can be advantageous in drug design.

Properties of this compound:

| Property | Value | Reference |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 118-122 °C at 17 mmHg | [1] |

| Appearance | Light brown powder | [2] |

| Storage Temperature | 2-8°C | [1] |

Properties of this compound Hydrochloride:

| Property | Value | Reference |

| CAS Number | 2923-56-0 | |

| Molecular Formula | C₇H₈ClF₃N₂ | [3] |

| Molecular Weight | 212.60 g/mol | [3] |

Safety Information:

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the diazotization of 4-(trifluoromethyl)aniline followed by reduction. The following protocol is adapted from established synthetic methods.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Diazotization:

-

In a four-necked flask, add concentrated hydrochloric acid and water.

-

While stirring, slowly add 4-(trifluoromethyl)aniline. A significant amount of white solid will form.

-

Cool the mixture to -5°C.

-

Slowly add a solution of sodium nitrite, maintaining the temperature between -5°C and 15°C.

-

Adjust the pH of the diazotization reaction solution to 5-7 by the dropwise addition of a 10-12% sodium carbonate solution.

-

-

Reduction:

-

In a separate four-necked flask, prepare a solution of sodium sulfite and cool it to 0-20°C.

-

Slowly add the diazonium salt solution from the previous step to the sodium sulfite solution, keeping the temperature between 0-25°C.

-

Stir the mixture at room temperature for 1-3 hours.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 1-4 hours.

-

-

Isolation:

-

Cool the reaction mixture to 0-20°C to precipitate the product.

-

Collect the solid by filtration.

-

Dry the solid to obtain this compound hydrochloride.

This method is reported to yield a product with a purity of 97-99% and a yield of over 75%.

-

Application in Fischer Indole Synthesis

This compound is a valuable reagent in the Fischer indole synthesis, a powerful method for constructing indole rings. The resulting trifluoromethyl-substituted indoles are of significant interest in medicinal chemistry.

General Protocol for Fischer Indole Synthesis:

-

Hydrazone Formation:

-

Dissolve this compound (1.0 equivalent) and a suitable ketone or aldehyde (1.0-1.2 equivalents) in a solvent such as ethanol or acetic acid.

-

Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes to form the corresponding phenylhydrazone.

-

-

Cyclization:

-

Add an acid catalyst, such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid, to the reaction mixture.

-

Heat the mixture to facilitate the cyclization reaction. Reaction times can vary from minutes to several hours, depending on the substrates and catalyst used.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery: Inhibition of CDK1/Cyclin B

Derivatives of this compound, such as paullones, have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs). Specifically, they have shown inhibitory activity against the CDK1/Cyclin B complex, a key regulator of the G2/M transition in the cell cycle. Inhibition of this complex can lead to cell cycle arrest and is a promising strategy for cancer therapy.

The diagram below illustrates the regulation of the CDK1/Cyclin B complex and the point of action for a potential inhibitor derived from this compound.

Caption: Regulation of the CDK1/Cyclin B complex at the G2/M transition and inhibition by a paullone derivative.

This pathway diagram illustrates that during the G2 phase, Cyclin B accumulates and forms a complex with CDK1. This complex is initially held in an inactive state through phosphorylation by Wee1 and Myt1 kinases. The phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or MPF), which drives the cell into mitosis (M phase). Small molecule inhibitors, such as paullones synthesized from this compound, can block the activity of the active CDK1/Cyclin B complex, leading to cell cycle arrest.

References

Solubility Profile of 4-(Trifluoromethyl)phenylhydrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Trifluoromethyl)phenylhydrazine is a crucial building block in organic synthesis, most notably in the production of celecoxib, a nonsteroidal anti-inflammatory drug. Its solubility in various solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding the solubility behavior of this compound is paramount for achieving efficient and scalable synthetic processes.

Physicochemical Properties

-

Molecular Formula: C₇H₇F₃N₂

-

Molecular Weight: 176.14 g/mol

-

Appearance: Yellow to brownish powder

-

Melting Point: 63-65 °C

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents. However, qualitative solubility information is consistently reported across multiple sources. The following table summarizes the available qualitative data.

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Readily Soluble[1] |

| Ethanol | Readily Soluble[1] | |

| Polar Aprotic | Acetone | Effective Solvent[1] |

| Aqueous | Water | Insoluble to sparingly soluble[1] |

It is important to note that the hydrochloride salt of this compound exhibits good solubility in water due to its ionic nature[1].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the static equilibrium method, is recommended.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes determining the optimal mobile phase, flow rate, injection volume, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards and the diluted sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample solutions and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in existing literature, its qualitative solubility in polar organic solvents is well-established. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for in-house determination. Accurate solubility data is indispensable for the efficient development of synthetic routes, purification strategies, and formulation design involving this important chemical intermediate.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound hydrochloride, with a focus on its role in the synthesis of bioactive compounds. Detailed experimental protocols and spectroscopic data are presented to support researchers in their laboratory work.

Core Properties

This compound hydrochloride is a stable, crystalline solid under ambient conditions.[1] It typically appears as a white to cream or yellow powder or flakes.[1][2] The hydrochloride salt form offers enhanced stability and solubility compared to its free base.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClF₃N₂ | [2][3][4][5][6][7] |

| Molecular Weight | 212.60 g/mol | [3][4][5][6][7] |

| Appearance | White to cream or yellow powder/flakes | [1][2] |

| Melting Point | ~200 °C | |

| Solubility | Soluble in water | [1] |

| CAS Number | 2923-56-0 | [2][3][4][5][6] |

Spectroscopic Data

The structural integrity of this compound hydrochloride is confirmed through various spectroscopic techniques.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized in Table 2.

| Wavenumber (cm⁻¹) | Assignment |

| 3150-3319 | N-H stretching vibrations |

| 1600-1620 | Aromatic C=C stretching |

| 1320-1340 | C-F stretching (asymmetric) |

| 1100-1120 | C-F stretching (symmetric) |

Mass spectrometric analysis reveals a characteristic fragmentation pattern. The molecular ion peak for the free base is observed at m/z 176.[8] Common fragmentation patterns include the loss of the trifluoromethyl group (M-69) and the formation of a tropylium ion at m/z 91.[1]

| m/z | Fragmentation |

| 176 | [M]+ (free base) |

| 107 | [M - CF₃]+ |

| 91 | [C₇H₇]+ |

Note: Specific, publicly available ¹H and ¹³C NMR data with assigned chemical shifts and coupling constants for this compound hydrochloride are limited. Researchers should perform their own NMR analysis for detailed structural confirmation.

Synthesis of this compound Hydrochloride

A common and reliable method for the synthesis of this compound hydrochloride involves the diazotization of 4-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis from 4-(Trifluoromethyl)aniline

This two-step procedure is a standard laboratory method for the preparation of arylhydrazines.

Step 1: Diazotization of 4-(Trifluoromethyl)aniline

-

In a flask equipped with a stirrer and thermometer, dissolve 4-(trifluoromethyl)aniline in a 3M solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether).

-

The product is then dried under vacuum.

Applications in Drug Development and Organic Synthesis

This compound hydrochloride is a key building block in the synthesis of various pharmaceuticals and other organic molecules. The trifluoromethyl group often enhances the pharmacological profile of a molecule by increasing its metabolic stability and cell membrane permeability. [1]

Fischer Indole Synthesis

This compound is a valuable reagent in the Fischer indole synthesis, a classic method for preparing indole derivatives. [9][10]The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of this compound and an aldehyde or ketone.

Caption: The Fischer Indole Synthesis using a substituted phenylhydrazine.

Synthesis of Celecoxib

A prominent application of a related compound, 4-sulfamoylphenylhydrazine hydrochloride, is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. [11][12][13]This synthesis involves the condensation of the phenylhydrazine derivative with a β-diketone. While not a direct application of the title compound, it highlights the importance of substituted phenylhydrazines in the synthesis of pyrazole-based pharmaceuticals. The cyclooxygenase-2 (COX-2) enzyme is a key target in the inflammatory pathway.

Caption: Synthesis of pyrazole derivatives from phenylhydrazines.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound hydrochloride are not extensively documented in publicly available literature, derivatives of this compound have been investigated for various biological activities.

Studies have shown that certain derivatives of this compound hydrochloride exhibit antimicrobial and anticancer properties. [1]The trifluoromethyl group is known to enhance the biological activity of many compounds. For instance, some trifluoromethyl-containing piperazine derivatives have been shown to induce systemic acquired resistance in plants by activating the phenylpropanoid biosynthetic pathway. [14]Phenylhydrazine and its derivatives are known to interact with various biological macromolecules, and their bioactivation can lead to the formation of reactive intermediates. [15] Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound hydrochloride and its derivatives in mammalian systems.

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. [3]It may also cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound hydrochloride is a valuable and versatile building block in organic synthesis, particularly for the preparation of pharmaceutically active indole and pyrazole derivatives. Its synthesis is straightforward, and its properties are well-characterized, although more detailed public data on its NMR spectroscopy would be beneficial. While the direct biological activity and impact on specific signaling pathways of the title compound are not yet fully understood, the known activities of its derivatives suggest a promising area for future research in drug discovery and development. This guide provides a solid foundation of technical information for researchers working with this important chemical intermediate.

References

- 1. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]

- 2. This compound hydrochloride, 96% 10 g | Buy Online [thermofisher.com]

- 3. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride [oakwoodchemical.com]

- 6. This compound hydrochloride [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C7H7F3N2 | CID 136200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 12. zenodo.org [zenodo.org]

- 13. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 14. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-(Trifluoromethyl)phenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethyl)phenylhydrazine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇F₃N₂ and it has a molecular weight of 176.14 g/mol .[1][2] The structural and spectroscopic data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the hydrazine protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons (H-2, H-6) |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons (H-3, H-5) |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | -NH Proton |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | -NH₂ Protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electron-withdrawing trifluoromethyl group and the hydrazine moiety.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-1 (C-NHNH₂) |

| Data not available in search results | C-2, C-6 |

| Data not available in search results | C-3, C-5 |

| Data not available in search results | C-4 (C-CF₃) |

| Data not available in search results | CF₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | N-H Stretch (Hydrazine) |

| Data not available in search results | Data not available in search results | Aromatic C-H Stretch |

| Data not available in search results | Data not available in search results | Aromatic C=C Stretch |

| 1321 | Data not available in search results | Ar-CF₃ Stretch[3] |

| Data not available in search results | Data not available in search results | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are observed.

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion)[1] |

| 140 | Data not available in search results | [M - NH₂NH]⁺ |

| 127 | Data not available in search results | [M - F]⁺ |

| Data not available in search results | Data not available in search results | Further fragment ions |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[4]

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.[4]

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, several techniques can be employed:

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[5]

-

KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Film: The sample can be dissolved in a volatile solvent (e.g., acetone) and a thin film is cast onto an IR-transparent window.[1]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

-

Procedure: A background spectrum of the empty sample holder or pure KBr pellet is recorded first and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer.[1]

-

Direct Inlet Probe: A solid sample is placed on a probe and directly inserted into the ion source.

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analyzer: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Commercial Availability of 4-(Trifluoromethyl)phenylhydrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability of 4-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt, crucial intermediates in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, available purities, and quantities. Furthermore, it details experimental protocols for its synthesis and application in the construction of bioactive molecules and provides visualizations of relevant biological signaling pathways.

Commercial Availability

This compound and its more common hydrochloride salt are readily available from a variety of chemical suppliers. The hydrochloride salt is often preferred for its increased stability. The following table summarizes the offerings from major vendors.

| Supplier | Product Name | CAS Number | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 368-90-1 | 412295 | 96% | 5 g |

| Thermo Scientific Chemicals (Alfa Aesar) | This compound | 368-90-1 | AAL1243603 | 95% | 1 g, 5 g |

| Thermo Scientific Chemicals (Alfa Aesar) | This compound hydrochloride | 2923-56-0 | AAH3234003 | 96% | 1 g, 10 g |

| Oakwood Chemical | This compound hydrochloride | 2923-56-0 | 008442 | 95+% | 1 g, 5 g, 25 g, 100 g |

| BLD Pharm | This compound | 368-90-1 | BD136796 | - | - |

| BLD Pharm | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | 2923-56-0 | BD2208 | - | - |

| CymitQuimica | This compound hydrochloride | 2923-56-0 | 54-PC5337 | 97% | 10 g, 25 g, 100 g |

| Alkali Scientific | This compound | - | 412295-5G | - | 5 g |

| Crescent Chemical Company | This compound | - | - | - | - |

| Fisher Scientific | This compound, 95% | 368-90-1 | - | 95% | 1 g, 5 g |

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a diazotization reaction of 4-(trifluoromethyl)aniline, followed by reduction. The following protocol is a generalized procedure based on established methods[1][2].

Materials:

-

4-(Trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Ice

-

Water

-

Sodium Carbonate solution (optional, for pH adjustment)

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to -5 to 0 °C, add 4-(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Optionally, the pH of the diazonium salt solution can be adjusted to 5-7 with a cold sodium carbonate solution[2].

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent. If using sodium sulfite, dissolve it in water and cool to 0-5 °C. If using stannous chloride, dissolve it in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10-15 °C.

-

After the addition is complete, continue stirring at room temperature for 1-3 hours.

-

-

Hydrolysis and Isolation:

-

Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.

-

Cool the mixture to 0-10 °C. The this compound hydrochloride will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold water or a saturated salt solution, and dry under vacuum.

-

A Chinese patent describes a similar "one-pot" method with yields reported to be above 75%[1].

Preparation of this compound (Free Base) from its Hydrochloride Salt

The free base can be liberated from its hydrochloride salt by treatment with a base. This protocol is adapted from a general procedure for phenylhydrazine[3].

Materials:

-

This compound hydrochloride

-

Sodium Hydroxide (NaOH) solution (e.g., 25%)

-

An organic solvent (e.g., diethyl ether or benzene)

-

Anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH) for drying

-

Rotary evaporator

Procedure:

-

Neutralization:

-

Dissolve or suspend the this compound hydrochloride in water.

-

Slowly add a sodium hydroxide solution while stirring until the solution becomes basic (pH > 8). The free base will separate as an oil or solid.

-

-

Extraction:

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 2 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous sodium sulfate or potassium hydroxide.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the this compound free base.

-

Fischer Indole Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole

The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazines and carbonyl compounds[4][5][6]. The following is a representative procedure using this compound and acetone.

Materials:

-

This compound

-

Acetone

-

An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Hydrazone Formation (in situ):

-

In a round-bottom flask, dissolve this compound (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

-

-

Cyclization:

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a strong acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-6-(trifluoromethyl)-1H-indole. A one-pot version of this reaction involves stirring a mixture of the carbonyl compound, phenylhydrazine, and ethanol[7].

-

Synthesis of Celecoxib

This compound is a key precursor in the synthesis of the selective COX-2 inhibitor, Celecoxib. The synthesis involves the condensation of a trifluoromethyl-containing diketone with a substituted phenylhydrazine[8][9][10].

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

4-Hydrazinylbenzenesulfonamide hydrochloride (can be synthesized from 4-aminobenzenesulfonamide)

-

A suitable solvent (e.g., methanol, ethanol, or water)[8]

Procedure:

-

Condensation:

-

In a reaction flask, combine 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinylbenzenesulfonamide hydrochloride in the chosen solvent.

-

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC. One patent suggests heating at 75-80 °C for 5 hours in an aqueous medium[8].

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature or below to induce crystallization of the product.

-

Collect the crude Celecoxib by filtration and wash with a cold solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of an aromatic hydrocarbon and an aliphatic ketone[8]. A process for purification using toluene has also been described[11].

-

Signaling Pathway Visualizations

The trifluoromethylphenyl moiety is a common feature in many biologically active molecules, particularly kinase inhibitors and other targeted therapies. The following diagrams illustrate two key signaling pathways relevant to compounds derived from this compound.

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the mechanism of inhibition by Celecoxib.

Caption: Simplified overview of the Cyclin-Dependent Kinase (CDK) pathway in the G1/S cell cycle transition and the potential point of inhibition.

References

- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 2. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Chemical Reactions of 4-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key chemical reactions involving 4-(Trifluoromethyl)phenylhydrazine, a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group imparts unique electronic properties, influencing reactivity and conferring desirable attributes such as enhanced metabolic stability and lipophilicity to the resulting molecules. This guide delves into the Fischer indole synthesis, the synthesis of pyrazole and pyrazolone derivatives, and the Japp-Klingemann reaction, providing detailed experimental protocols, quantitative data, and mechanistic insights. The biological significance of the resulting heterocyclic compounds, particularly as selective COX-2 inhibitors, is also discussed.

Introduction

This compound is a versatile reagent widely employed in the synthesis of a variety of heterocyclic compounds. Its chemical formula is CF₃C₆H₄NHNH₂[1]. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the hydrazine moiety, making it a valuable synthon for accessing complex molecular architectures. This guide will explore the fundamental transformations of this reagent, with a focus on reactions that are pivotal in the fields of drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 118-122 °C at 17 mmHg | [1] |

| Appearance | White to cream or yellow flakes and/or powder | [2] |

| Solubility | Soluble in water. | [3] |

Key Chemical Reactions

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone)[4][5]. The electron-withdrawing trifluoromethyl group on the phenylhydrazine ring can influence the reaction conditions required for efficient cyclization.

References

The Trifluoromethyl Group's Influence on Phenylhydrazine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the trifluoromethyl (CF3) group in modulating the reactivity and biological activity of phenylhydrazine. The introduction of this strongly electron-withdrawing moiety significantly alters the physicochemical properties of the parent molecule, leading to enhanced performance in various applications, particularly in medicinal chemistry and organic synthesis.

Physicochemical Properties: A Comparative Analysis

The trifluoromethyl group's presence profoundly impacts the fundamental properties of phenylhydrazine. The high electronegativity of the fluorine atoms creates a strong dipole, influencing melting point, boiling point, and solubility. The hydrochloride salt forms of these compounds often exhibit enhanced stability and solubility in aqueous environments, facilitating their use in various formulations.[1][2]

| Property | Phenylhydrazine | 2-(Trifluoromethyl)phenylhydrazine | 3-(Trifluoromethyl)phenylhydrazine | 4-(Trifluoromethyl)phenylhydrazine |

| Molecular Formula | C₆H₈N₂ | C₇H₇F₃N₂ | C₇H₇F₃N₂ | C₇H₇F₃N₂ |

| Molecular Weight | 108.14 g/mol | 176.14 g/mol [1] | 176.14 g/mol [3] | 176.14 g/mol [4] |

| Melting Point | 19.5 °C | N/A | N/A | 63-65 °C[5] |

| Boiling Point | 243.5 °C | N/A | N/A | 118-122 °C at 17 mmHg[5] |

| pKa | N/A | N/A | N/A | 4.49 ± 0.20 (Predicted)[5] |

| Solubility in Water | Slightly soluble[6] | N/A | N/A | Insoluble[5] |

| Appearance | Pale yellow crystals or oily liquid[6] | N/A | Clear, colorless to yellow liquid[3] | Yellow to brown powder[5] |

Table 1: Physicochemical Properties of Phenylhydrazine and its Trifluoromethyl Derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of trifluoromethyl-substituted phenylhydrazines.

| Technique | This compound Hydrochloride |

| FT-IR (cm⁻¹) | N-H stretching: 3150-3319; Aromatic C-H stretching: 3000-3100[2] |

| Mass Spectrometry (m/z) | Molecular ion (free base): 176; Molecular ion (HCl salt): 212[2] |

Table 2: Spectroscopic Data for this compound Hydrochloride.

The Multifaceted Role of the Trifluoromethyl Group in Reactivity

The trifluoromethyl group is a powerful electron-withdrawing group that significantly influences the reactivity of the phenylhydrazine scaffold through a combination of electronic and steric effects.[7] This modification also enhances lipophilicity and metabolic stability, crucial parameters in drug design.[1][2]

Caption: Logical flow of the CF3 group's influence.

Electronic Effects

The -CF3 group exerts a strong inductive electron-withdrawing effect (-I effect), which decreases the electron density on the phenyl ring and the hydrazine moiety.[7][8] This increased electrophilicity at the hydrazine group facilitates nucleophilic attacks in reactions with carbonyl compounds, such as ketones and esters.[8] In some contexts, this can lead to more favorable reaction kinetics compared to the unsubstituted phenylhydrazine.[8]

Lipophilicity and Metabolic Stability